molecular formula C10H19BO3 B6233018 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol CAS No. 1239700-57-2

3-(tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol

Cat. No.: B6233018
CAS No.: 1239700-57-2
M. Wt: 198.07 g/mol
InChI Key: PXYZFYLZNSFEFI-UHFFFAOYSA-N
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Description

3-(tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol is a chemical compound with the molecular formula C9H17BO3 and a molecular weight of 198.07 g/mol . It is a boronic ester, which is a class of compounds known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol typically involves the reaction of an appropriate alkene with a boronic ester precursor. One common method is the hydroboration of alkenes using borane reagents, followed by oxidation to yield the desired boronic ester .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield alcohols or ketones, while substitution reactions can produce a wide range of functionalized organic compounds .

Mechanism of Action

The mechanism of action of 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable reagent in organic synthesis . The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Properties

CAS No.

1239700-57-2

Molecular Formula

C10H19BO3

Molecular Weight

198.07 g/mol

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol

InChI

InChI=1S/C10H19BO3/c1-8(6-7-12)11-13-9(2,3)10(4,5)14-11/h12H,1,6-7H2,2-5H3

InChI Key

PXYZFYLZNSFEFI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)CCO

Purity

95

Origin of Product

United States

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